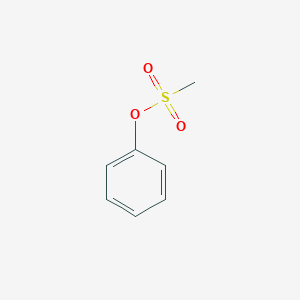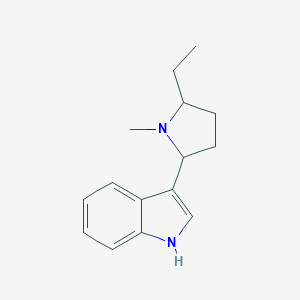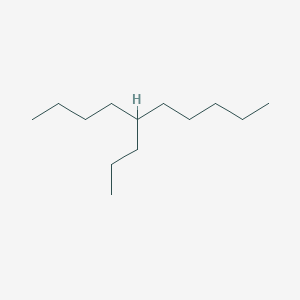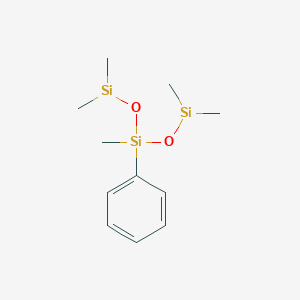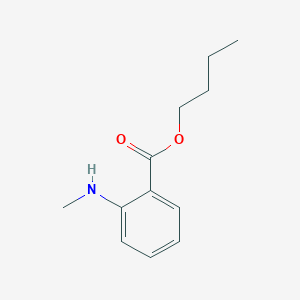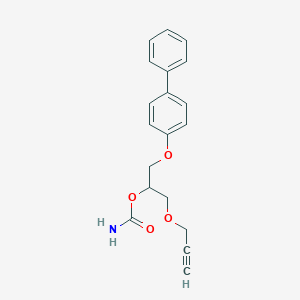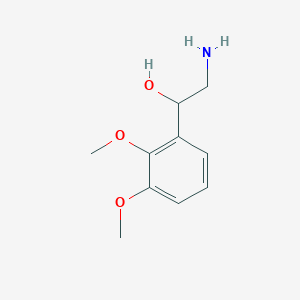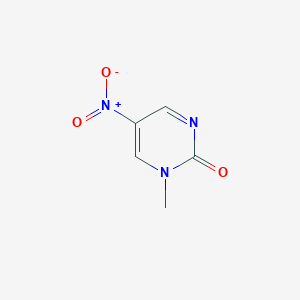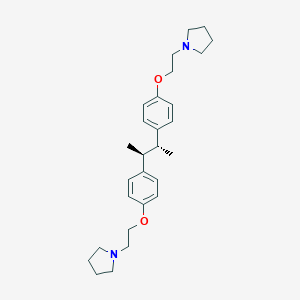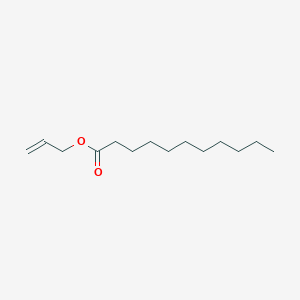
Allyl undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl undecanoate is a chemical compound that belongs to the class of esters. It is a clear, colorless liquid with a fruity odor. Allyl undecanoate has various industrial applications, including its use as a flavoring agent, fragrance, and as a raw material in the production of other chemicals. It also has potential applications in the field of scientific research, particularly in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of allyl undecanoate is not well understood. However, it is believed to work through various pathways, including the regulation of gene expression and the modulation of signaling pathways. It may also act as an antioxidant, protecting cells from oxidative stress.
Biochemische Und Physiologische Effekte
Allyl undecanoate has been shown to have several biochemical and physiological effects. It has been found to have a positive effect on lipid metabolism, reducing levels of triglycerides and cholesterol in the blood. It has also been shown to have anti-inflammatory properties, reducing levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of allyl undecanoate is its versatility. It can be used in a wide range of experiments, from plant physiology to biochemistry. It is also relatively easy to obtain and has a low cost compared to other chemicals used in scientific research.
However, there are also some limitations to the use of allyl undecanoate. It is a relatively unstable compound and can degrade over time, particularly in the presence of light. It also has a strong odor, which can make it difficult to work with in some lab settings.
Zukünftige Richtungen
There are several potential future directions for the study of allyl undecanoate. One area of interest is in the development of new plant growth regulators based on the compound. Another potential application is in the development of new anti-inflammatory drugs, based on its demonstrated anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of allyl undecanoate and its potential applications in various fields of scientific research.
Synthesemethoden
Allyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and allyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation and can be further refined through various methods, such as chromatography.
Wissenschaftliche Forschungsanwendungen
Allyl undecanoate has several potential applications in scientific research. One of the most promising areas is in the study of plant physiology. Allyl undecanoate has been shown to have a positive effect on the growth and development of certain plant species, particularly in the early stages of growth. It has also been found to have a protective effect against certain plant diseases.
Eigenschaften
CAS-Nummer |
17308-90-6 |
|---|---|
Produktname |
Allyl undecanoate |
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
prop-2-enyl undecanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4H,2-3,5-13H2,1H3 |
InChI-Schlüssel |
PSGSIXPTLRADTD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCC=C |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC=C |
Andere CAS-Nummern |
17308-90-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



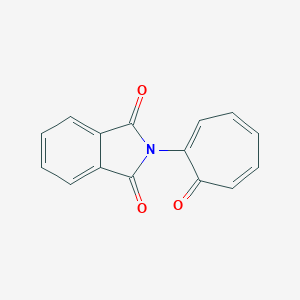
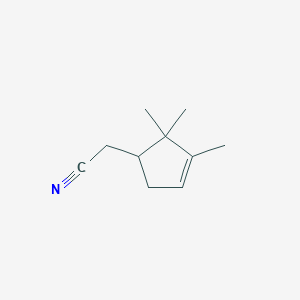
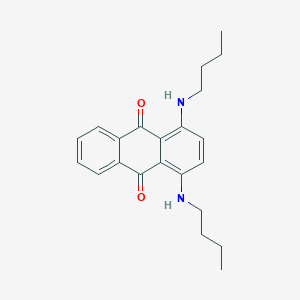
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
